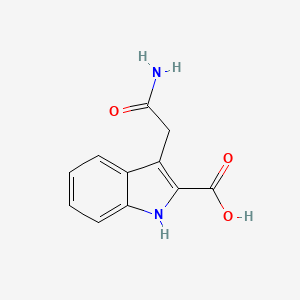
トリフルオロ(3-メチルブチル)ボラン化カリウム
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Potassium;trifluoro(3-methylbutyl)boranuide is a chemical compound with the molecular formula C5H11BF3K. It is a potassium salt of trifluoro(3-methylbutyl)boranuide. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions, particularly in organic synthesis.
科学的研究の応用
Potassium;trifluoro(3-methylbutyl)boranuide has several scientific research applications:
Organic Synthesis: It is widely used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Medicinal Chemistry: It is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
準備方法
Synthetic Routes and Reaction Conditions
Potassium;trifluoro(3-methylbutyl)boranuide can be synthesized through the reaction of 3-methylbutylboronic acid with potassium fluoride and trifluoroborane. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at room temperature. The product is then purified through recrystallization.
Industrial Production Methods
In an industrial setting, the production of potassium;trifluoro(3-methylbutyl)boranuide involves large-scale reactions using similar reagents. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions.
化学反応の分析
Types of Reactions
Potassium;trifluoro(3-methylbutyl)boranuide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoro(3-methylbutyl)boranuide group is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Suzuki-Miyaura Coupling: This reaction involves palladium catalysts and bases such as potassium carbonate. The reaction is usually performed in an aqueous or alcoholic medium.
Major Products
Substitution Reactions: The major products are substituted boranes where the trifluoro(3-methylbutyl)boranuide group is replaced by the nucleophile.
Coupling Reactions: The major products are biaryl compounds formed through the coupling of aryl halides with potassium;trifluoro(3-methylbutyl)boranuide.
作用機序
The mechanism of action of potassium;trifluoro(3-methylbutyl)boranuide involves its ability to act as a nucleophile or electrophile in chemical reactions. In nucleophilic substitution reactions, the boranuide group attacks electrophilic centers, leading to the formation of new bonds. In coupling reactions, it participates in the formation of carbon-carbon bonds through the interaction with palladium catalysts.
類似化合物との比較
Similar Compounds
- Potassium;trifluoro(phenyl)boranuide
- Potassium;trifluoro(4-methoxyphenyl)boranuide
- Potassium;trifluoro(4-methylphenyl)boranuide
Uniqueness
Potassium;trifluoro(3-methylbutyl)boranuide is unique due to its specific structure, which imparts distinct reactivity and stability. Compared to other trifluoroborates, it offers enhanced reactivity in certain substitution and coupling reactions, making it a valuable reagent in organic synthesis.
特性
IUPAC Name |
potassium;trifluoro(3-methylbutyl)boranuide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11BF3.K/c1-5(2)3-4-6(7,8)9;/h5H,3-4H2,1-2H3;/q-1;+1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWYYUQWEZMTTJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCC(C)C)(F)(F)F.[K+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11BF3K |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.05 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
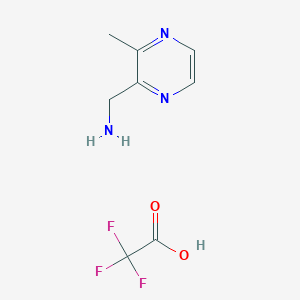
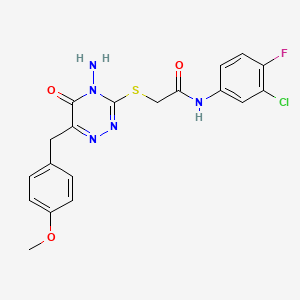
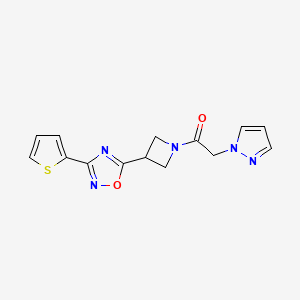
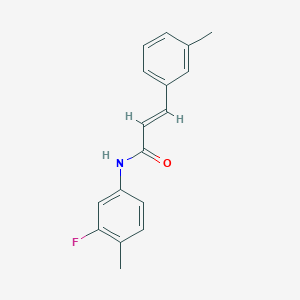
![Methyl 4-{[(3-chloro-4-fluorophenyl)carbamoyl]methoxy}quinoline-2-carboxylate](/img/structure/B2478150.png)
![N-(1-methoxypropan-2-yl)-1,3-diphenyl-1H-thieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B2478152.png)

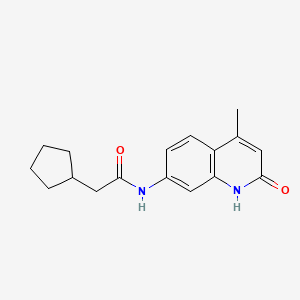
![(E)-N-[[3-(4-Chlorophenyl)cyclobutyl]methyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2478156.png)

![2-({5-[(tert-butylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-N-(2-fluorophenyl)acetamide](/img/structure/B2478162.png)
![1-(4-(4,6-Difluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-fluorophenyl)ethanone](/img/structure/B2478164.png)
![6-Benzyl-2,5-dimethyl-7-(4-methylpiperazin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2478165.png)
